(2,3-Epoxypropyl)benzene
Overview
Description
(2,3-Epoxypropyl)benzene, also known as allylbenzene oxide, is a significant compound in organic chemistry, utilized in various synthesis processes due to its reactive epoxy group. This compound is instrumental in creating polymers, resins, and other chemical intermediates.
Synthesis Analysis
The synthesis of (2,3-Epoxypropyl)benzene involves chemoselective reduction processes. Notably, a study demonstrated the photocatalytic chemoselective reduction of epoxides to alkenes, including (2,3-Epoxypropyl)benzene, using silver-loaded titanium(iv) oxide under atmospheric pressure without reducing gases, highlighting an efficient synthesis method for this compound (Kominami et al., 2014).
Molecular Structure Analysis
Comprehensive quantum chemical and spectroscopic studies, including FTIR, FT-Raman, , NMR, have been conducted on epoxy compounds similar to (2,3-Epoxypropyl)benzene. These studies provide insights into the molecular structure, showing significant details about the electron density and molecular electrostatic potential surfaces, aiding in understanding the reactivity and properties of these compounds (Arjunan et al., 2015).
Chemical Reactions and Properties
(2,3-Epoxypropyl)benzene's reactivity primarily stems from its epoxy group, making it a versatile intermediate for various chemical transformations. For instance, it can undergo ring-opening reactions with nucleophiles to form different functionalized products. Studies on bis(2,3-epoxypropyl)amine derivatives illustrate the compound's capability to react with thiols, amines, and phenols, showcasing its broad reactivity profile (Hayashi et al., 1971).
Physical Properties Analysis
The physical properties of (2,3-Epoxypropyl)benzene and related compounds, including melting points, boiling points, and solubility, are crucial for their application in chemical synthesis and material science. These properties are determined through detailed thermogravimetric analyses, providing insights into the compound's stability and reactivity under different conditions.
Chemical Properties Analysis
The chemical properties of (2,3-Epoxypropyl)benzene, such as reactivity with various chemical reagents, polymerization behavior, and interactions with metals, are of significant interest. For example, the polymerization of epoxides initiated with zinc complexes demonstrates the utility of (2,3-Epoxypropyl)benzene in creating functional materials with potential electronic applications (Watanabe et al., 1990).
Scientific Research Applications
1. Photocatalytic Reduction
(2,3-Epoxypropyl)benzene has been studied for its ability to undergo photocatalytic chemoselective reduction. Kominami et al. (2014) demonstrated that it can be chemoselectively reduced to allylbenzene, along with the formation of ketones, using a silver-loaded titanium(iv) oxide photocatalyst at room temperature under atmospheric pressure without reducing gases (Kominami et al., 2014).
2. Synthesis of Hyperbranched Epoxide-Amine Adducts
The compound has been utilized in the microwave-assisted one-pot synthesis of hyperbranched epoxide-amine adducts. Theis, Ritter, and Klee (2009) showed the synthesis of such adducts using 4-(2,3-epoxypropyl-1-oxy)benzonitrile under microwave conditions (Theis, Ritter, & Klee, 2009).
3. Fabrication of Glass Fiber Reinforced Composites
Raval, Patel, and Vyas (2002) explored the use of 2,3-epoxypropyl 3-(2-furyl)acrylate, derived from (2,3-epoxypropyl)benzene, for fabricating glass fiber reinforced composites. This research included synthesis, characterization, and the study of mechanical, electrical, and chemical resistance properties of the composites (Raval, Patel, & Vyas, 2002).
4. Enzyme-Catalyzed Hydrolysis
The compound's role in enzyme-catalyzed reactions has been studied. Lotter et al. (2004) investigated its kinetic resolution using yeasts from the genus Rhodotorula for enantioselective hydrolysis (Lotter et al., 2004). Additionally, Carlsson et al. (2012) generated enzyme variants with improved stereoselectivities for the hydrolysis of (2,3-epoxypropyl)benzene (Carlsson et al., 2012).
5. Synthesis of Functional Polyesters
Markova et al. (2022) reported on the synthesis of functional polyesters from N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, indicating applications in the development of high-resistance organic semiconductors (Markova et al., 2022).
Safety And Hazards
“(2,3-Epoxypropyl)benzene” is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-benzyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDMLXYWGLECEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032201 | |
Record name | Phenylpropylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Epoxypropyl)benzene | |
CAS RN |
4436-24-2 | |
Record name | 2-(Phenylmethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4436-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allylbenzene 2',3'-epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, (phenylmethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylpropylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-Epoxypropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BENZYLOXIRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKQ2758W1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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